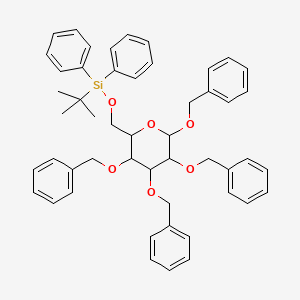
6-O-(tert.-Butyldiphenylsilyl)-1,2,3,4-tetra-O-benzyl-beta-D-glucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-O-(tert.-Butyldiphenylsilyl)-1,2,3,4-tetra-O-benzyl-beta-D-glucopyranose is a complex organic compound used primarily in the field of synthetic organic chemistry. It is a derivative of glucose, where the hydroxyl groups are protected by benzyl and tert-butyldiphenylsilyl groups. This compound is particularly valuable in the synthesis of oligosaccharides and polysaccharides due to its stability and reactivity under specific conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-(tert.-Butyldiphenylsilyl)-1,2,3,4-tetra-O-benzyl-beta-D-glucopyranose typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using benzyl groups. This is achieved by reacting glucose with benzyl chloride in the presence of a base such as sodium hydride.
Introduction of tert-Butyldiphenylsilyl Group: The tert-butyldiphenylsilyl group is introduced at the 6-O position. This is done by reacting the partially protected glucose derivative with tert-butyldiphenylsilyl chloride in the presence of a base like imidazole.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors.
化学反应分析
Types of Reactions
6-O-(tert.-Butyldiphenylsilyl)-1,2,3,4-tetra-O-benzyl-beta-D-glucopyranose can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can be used to modify the protecting groups or the glucose backbone.
Substitution: The benzyl and tert-butyldiphenylsilyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols.
科学研究应用
6-O-(tert.-Butyldiphenylsilyl)-1,2,3,4-tetra-O-benzyl-beta-D-glucopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates, including oligosaccharides and polysaccharides.
Biology: The compound is used in the study of carbohydrate-protein interactions and the development of glycosylated biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-O-(tert.-Butyldiphenylsilyl)-1,2,3,4-tetra-O-benzyl-beta-D-glucopyranose involves its ability to act as a protecting group for hydroxyl groups in glucose. The tert-butyldiphenylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions at other positions on the glucose molecule. The benzyl groups can be removed under specific conditions, revealing the hydroxyl groups for further functionalization.
相似化合物的比较
Similar Compounds
6-O-tert-Butyldiphenylsilyl-D-glucal: Similar in structure but lacks the benzyl protecting groups.
Tri-O-benzyl-D-glucal: Contains benzyl groups but lacks the tert-butyldiphenylsilyl group.
Tri-O-acetyl-D-glucal: Uses acetyl groups as protecting groups instead of benzyl or tert-butyldiphenylsilyl groups.
Uniqueness
6-O-(tert.-Butyldiphenylsilyl)-1,2,3,4-tetra-O-benzyl-beta-D-glucopyranose is unique due to the combination of benzyl and tert-butyldiphenylsilyl protecting groups. This combination provides enhanced stability and selectivity in synthetic reactions, making it a valuable tool in the synthesis of complex carbohydrates.
属性
分子式 |
C50H54O6Si |
|---|---|
分子量 |
779.0 g/mol |
IUPAC 名称 |
tert-butyl-diphenyl-[[3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane |
InChI |
InChI=1S/C50H54O6Si/c1-50(2,3)57(43-30-18-8-19-31-43,44-32-20-9-21-33-44)55-38-45-46(51-34-39-22-10-4-11-23-39)47(52-35-40-24-12-5-13-25-40)48(53-36-41-26-14-6-15-27-41)49(56-45)54-37-42-28-16-7-17-29-42/h4-33,45-49H,34-38H2,1-3H3 |
InChI 键 |
HODUUTHQNQITGS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(C(O3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


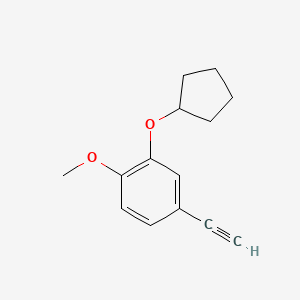



![2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one](/img/structure/B12081993.png)


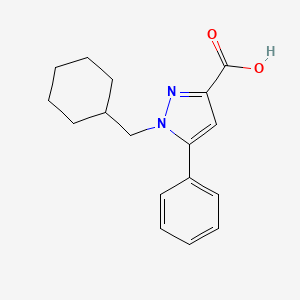
![3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12082019.png)

![5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12082029.png)
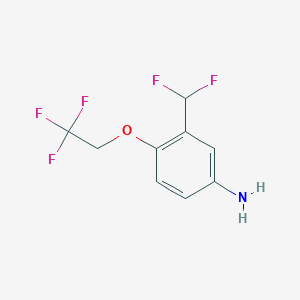
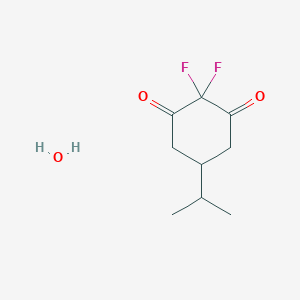
![6-{[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12082045.png)
